molecular formula C11H15N3O B8690963 Cyclohexanecarboxamide,n-5-pyrimidinyl-

Cyclohexanecarboxamide,n-5-pyrimidinyl-

Cat. No. B8690963
M. Wt: 205.26 g/mol
InChI Key: WHCBPWWFNQQHLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06867298B2

Procedure details

An oven-dried resealable Schlenk tube containing a stirbar was charged with CuI (20 mg, 0.1 mmol, 10 mol %), cyclohexanecarboxamide (153 mg, 1.2 mmol), 5-bromopyrimidine (160 mg, 1 mmol), and K3PO4 (425 mg, 2 mmol), evacuated and backfilled with argon. N,N′-Dimethylethylenediamine (8.9 mg, 0.1 mmol) and dioxane (1 ml) were injected, and under a flow of argon, the septum was replaced by a Teflon screw cap. The tube was sealed, and the mixture was stirred and heated in an oil bath at 110° C. for 16 h. The contents of the tube were then partitioned between water and dichloromethane. The aqueous layer was separated, and extracted two times with additional dichloromethane. The organics were then combined, dried over Na2SO4, filtered, concentrated under reduced pressure. The residue was chromatographed on silica gel followed by recrystallization from dichloromethane/hexane to give 154 mg (75%) of the title compound as a solid. 1H NMR (CDCl3, 300 MHz): δ 9.02 (s, 2H), 8.97 (s, 1H), 7.40 (br s, 1H), 2.32 (tt, 1H, J=3.6, 11.4 Hz), 2.10-1.20 (m, 10H).
Quantity
8.9 mg
Type
reactant
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
153 mg
Type
reactant
Reaction Step Three
Quantity
160 mg
Type
reactant
Reaction Step Three
Name
K3PO4
Quantity
425 mg
Type
reactant
Reaction Step Three
Name
CuI
Quantity
20 mg
Type
catalyst
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four
Yield
75%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]([NH2:9])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Br[C:11]1[CH:12]=[N:13][CH:14]=[N:15][CH:16]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].CNCCNC>[Cu]I.O1CCOCC1>[N:13]1[CH:12]=[C:11]([NH:9][C:7]([CH:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)=[O:8])[CH:16]=[N:15][CH:14]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
8.9 mg
Type
reactant
Smiles
CNCCNC
Step Two
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
153 mg
Type
reactant
Smiles
C1(CCCCC1)C(=O)N
Name
Quantity
160 mg
Type
reactant
Smiles
BrC=1C=NC=NC1
Name
K3PO4
Quantity
425 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
CuI
Quantity
20 mg
Type
catalyst
Smiles
[Cu]I
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
An oven-dried resealable Schlenk tube containing a stirbar
CUSTOM
Type
CUSTOM
Details
evacuated
CUSTOM
Type
CUSTOM
Details
screw cap
CUSTOM
Type
CUSTOM
Details
The tube was sealed
CUSTOM
Type
CUSTOM
Details
The contents of the tube were then partitioned between water and dichloromethane
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted two times with additional dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel
CUSTOM
Type
CUSTOM
Details
followed by recrystallization from dichloromethane/hexane

Outcomes

Product
Name
Type
product
Smiles
N1=CN=CC(=C1)NC(=O)C1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 154 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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